5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with the molecular formula C17H21N5OS. This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system, and is substituted with a p-tolyl group and a 4-methylpiperazin-1-yl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are currently unknown. This compound is a derivative of thiazole and triazole, both of which are known to interact with a variety of biological targets . Thiazoles, for instance, are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Based on its structural similarity to other thiazole and triazole derivatives, it is likely that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Thiazole and triazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The presence of the piperazine ring could potentially enhance the compound’s water solubility, which may influence its absorption and distribution .
Result of Action
Thiazole and triazole derivatives are known to exert a variety of biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a thioamide and a hydrazonoyl halide can be reacted in the presence of a base like triethylamine in ethanol to form the thiazole ring .
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Substitution Reactions: These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes under strong oxidizing conditions.
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Reduction: : Reduction reactions can target the thiazole ring or the triazole moiety, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group can yield p-toluic acid, while reduction of the thiazole ring can produce dihydrothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays due to its potential interactions with biological macromolecules. It can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the piperazine moiety suggests possible applications in the development of drugs targeting the central nervous system.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
5-((4-Methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: Similar structure but with a phenyl group instead of a p-tolyl group.
5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-4-ol: Similar structure but with a hydroxyl group at a different position on the thiazole ring.
Uniqueness
The uniqueness of 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the p-tolyl group and the 4-methylpiperazin-1-yl moiety provides a unique steric and electronic environment that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-[(4-methylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-12-3-5-13(6-4-12)14(21-9-7-20(2)8-10-21)15-16(23)22-17(24-15)18-11-19-22/h3-6,11,14,23H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCYWHWWRKRNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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